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Compound of Interest

Compound Name: RM 137-15

Cat. No.: B10856007 Get Quote

Welcome to the technical support center for the RM 137-15 Transfection Reagent. This guide

provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome

low transfection efficiency and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)
Q1: What is RM 137-15 and how does it work?

RM 137-15 is an ionizable lipid used in the preparation of liposomes for the delivery of nucleic

acids (such as mRNA and plasmid DNA) into cells.[1] At physiological pH, the liposomes

formulated with RM 137-15 are neutrally charged, allowing for efficient encapsulation of nucleic

acids. Upon entry into the cell through endocytosis, the endosome becomes acidified. This

acidic environment protonates RM 137-15, leading to a net positive charge. This charge

facilitates the disruption of the endosomal membrane, allowing the nucleic acid cargo to

escape into the cytoplasm and exert its biological function. The ability of ionizable lipids to form

unstable non-bilayer structures at acidic pH is key for endosomal escape.

Q2: What are the most critical factors for successful transfection with RM 137-15?

The single most important factor in optimizing transfection efficiency is selecting the proper

transfection protocol for the cell type being used.[2][3] Key factors include:

Cell Health and Confluency: Cells should be healthy, actively dividing, and at an optimal

confluency (typically 70-90%) at the time of transfection.[4][5]
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Quality of Nucleic Acid: Use high-purity, endotoxin-free nucleic acids. The A260/A280 ratio

should be between 1.7 and 1.9.[3][5]

Ratio of RM 137-15 to Nucleic Acid: The optimal ratio is highly cell-type dependent and must

be determined empirically.[3][5]

Complex Formation: Proper mixing and incubation of the RM 137-15 reagent and nucleic

acid are crucial for forming effective transfection complexes.[4]

Troubleshooting Guide
Below are common issues encountered during transfection with RM 137-15 and their potential

solutions.

Problem 1: Low Transfection Efficiency
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Potential Cause Recommended Solution

Suboptimal RM 137-15 to DNA Ratio

Titrate the ratio of RM 137-15 to nucleic acid.

Start with a 3:1 ratio (µL of reagent to µg of

DNA) and test ratios from 1:1 to 5:1.[3][5]

Poor Cell Health

Use cells that are at a low passage number and

ensure they are healthy and actively dividing.

Plate cells the day before transfection to be at

70-90% confluency.[4][5]

Low-Quality Nucleic Acid

Use a high-quality plasmid purification kit to

ensure the DNA is free of endotoxins and

contaminants. Verify purity with an A260/A280

ratio between 1.7-1.9.[3][5]

Incorrect Complex Formation

Ensure that the RM 137-15 reagent and nucleic

acid are diluted in a serum-free medium before

mixing. Incubate the complexes for 15-30

minutes at room temperature to allow for proper

formation.[4]

Presence of Serum during Complex Formation

Do not form the transfection complexes in the

presence of serum, as it can interfere with

complex formation.[6]

Difficult-to-Transfect Cells

Some cell lines are inherently more difficult to

transfect. Consider using a positive control (e.g.,

a GFP-expressing plasmid) to assess baseline

transfection efficiency. For very difficult cells,

electroporation may be an alternative.[7][8]

Problem 2: High Cell Toxicity/Death
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Potential Cause Recommended Solution

High Concentration of Transfection Complex

Reduce the amount of both the RM 137-15

reagent and the nucleic acid, while maintaining

the optimal ratio.[9]

Prolonged Exposure to Transfection Complexes

For sensitive cell lines, reduce the incubation

time of the cells with the transfection complexes

to 4-6 hours before replacing the medium.[5]

High Cell Confluency
Transfecting at a confluency greater than 90%

can sometimes lead to increased toxicity.

Inherent Toxicity of the Transfected Gene

If the expressed protein is toxic to the cells,

consider using an inducible promoter to control

its expression.

Experimental Protocols
Protocol 1: Optimizing RM 137-15 to DNA Ratio

This protocol is designed to determine the optimal ratio of RM 137-15 reagent to plasmid DNA

for your specific cell type.

Cell Plating: The day before transfection, seed your cells in a 24-well plate at a density that

will result in 70-90% confluency on the day of transfection.

Prepare DNA and RM 137-15 Dilutions:

In separate sterile tubes, dilute 1 µg of your plasmid DNA in 50 µL of serum-free medium

(e.g., Opti-MEM® I).

In another set of tubes, prepare a dilution series of RM 137-15 reagent (e.g., 1 µL, 2 µL, 3

µL, 4 µL, 5 µL) in 50 µL of serum-free medium each.

Complex Formation:

Add the diluted DNA to each of the diluted RM 137-15 reagent tubes.
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Mix gently by pipetting up and down.

Incubate at room temperature for 20 minutes.

Transfection:

Add the 100 µL of the transfection complex dropwise to the cells in each well.

Gently rock the plate to ensure even distribution.

Incubation and Assay:

Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

Assay for gene expression (e.g., fluorescence microscopy for GFP, luciferase assay, or

Western blot).

Visualizations
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Caption: General experimental workflow for transfection using RM 137-15.
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Caption: Mechanism of RM 137-15 mediated transfection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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